

Application Notes and Protocols for ERthermAC in Live-Cell Thermogenesis Imaging

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Compound of Interest

Compound Name: ERthermAC

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the **ERthermAC** probe, a fluorescent dye designed for monitoring thermogenesis in the endoplasmic reticulum (ER) of live cells. This tool is particularly valuable for studying brown adipocyte activity and screening for potential therapeutic compounds targeting obesity and metabolic diseases.

Introduction

ERthermAC is a small molecule, BODIPY-based fluorescent probe that specifically accumulates in the endoplasmic reticulum of cells.^[1] Its fluorescence intensity is inversely correlated with temperature, allowing for the visualization of heat production (thermogenesis) at the subcellular level.^[2] This probe offers high photostability and excellent cellular uptake, making it a robust tool for live-cell imaging studies.^{[3][4]} The averaged fluorescence intensity changes of **ERthermAC** have been shown to correlate well with other metabolic indicators such as oxygen consumption and extracellular acidification rates.^{[1][5]}

Quantitative Data Summary

The performance of **ERthermAC** has been characterized by its temperature-dependent fluorescence. The key quantitative parameters are summarized below for easy reference and comparison.

Parameter	Value	Cell Type	Notes
Temperature Sensitivity	-1.07%/°C	Fixed WT-1 brown adipocytes	In the temperature range of 18.1 °C to 35.0 °C.[2][6]
-4.76%/°C	Fixed WT-1 brown adipocytes	In the temperature range of 37 °C to 43 °C, showing increased sensitivity at physiological temperatures.[2][6]	
Stimulation-induced Temperature Change	25 °C to 42 °C	WT-1 brown adipocyte cells	Upon induction of thermogenesis with isoproterenol or forskolin.[7]
Average Fluorescence Intensity Reduction	42.7%	WT-1 brown adipocytes	Following isoproterenol (ISO) stimulation.[8]
pH Sensitivity	~8.5% reduction	-	Between pH 7.0 and 8.1, indicating that pH changes are not a major contributor to fluorescence changes during thermogenesis. [8]

Experimental Protocols

Protocol 1: Live-Cell Staining with ERthermAC

This protocol details the steps for staining live cells with the **ERthermAC** probe for subsequent imaging of thermogenesis.

Materials:

- BioTracker **ERthermAC** Temperature-Sensitive Live Cell Dye (e.g., SCT057, Merck)[9]

- Dimethyl sulfoxide (DMSO)
- Dulbecco's Modified Eagle Medium (DMEM-H), serum-free and phenol red-free
- Phosphate-Buffered Saline (PBS)
- Black 96-well plate with a clear bottom[9]
- Differentiated brown or white adipocytes cultured in the 96-well plate

Procedure:

- Prepare **ERthermAC** Stock Solution: Prepare a 1 mM stock solution of **ERthermAC** dye in DMSO.[9]
- Prepare Staining Medium: Dilute the **ERthermAC** stock solution to a final concentration of 250 nM in serum-free DMEM-H medium.[9][10]
- Cell Washing: Wash the differentiated adipocytes twice with PBS to remove any residual medium.[9]
- Staining: Add 100 µL of the staining solution to each well of the 96-well plate.[9]
- Incubation: Incubate the plate at 37°C and 5% CO₂ for 20-45 minutes.[9][10]
- Washing: After incubation, wash the cells twice with PBS to remove any unbound dye.[9]
- Medium Replacement: Add 90 µL of serum-free and phenol red-free DMEM-H medium to each well.[9]
- Equilibration: Equilibrate the plate at 25°C for 15 minutes before imaging.[9]

Protocol 2: Live-Cell Imaging of Thermogenesis

This protocol describes the procedure for imaging thermogenesis in **ERthermAC**-stained cells using a fluorescence microscope or a microplate reader.

Materials:

- **ERthermAC**-stained cells (from Protocol 1)
- Thermogenic stimulants (e.g., 10 mM CL-316,243 or forskolin)
- Fluorescence microplate reader or a fluorescence microscope with temperature control

Procedure:

- **Basal Fluorescence Measurement:** Measure the basal red fluorescence of the stained cells. For a microplate reader, use an excitation/emission of approximately 543/590 nm and measure 2-3 points per well.[9]
- **Stimulation:** Add 10 μ L of the thermogenic stimulant (e.g., CL-316,243 or forskolin) to each well for a final concentration of 1 μ M.[9] As a negative control, add 10 μ L of medium.
- **Time-Lapse Imaging/Measurement:** Immediately begin measuring the red fluorescence every 5 minutes for up to 1.5 to 2 hours.[9] A decrease in fluorescence intensity indicates an increase in intracellular temperature.[10]
- **Data Analysis:** Calculate the decrease in fluorescence over time after the drug treatment. The relative change in fluorescence intensity can be used to quantify the thermogenic response.

Visualizations

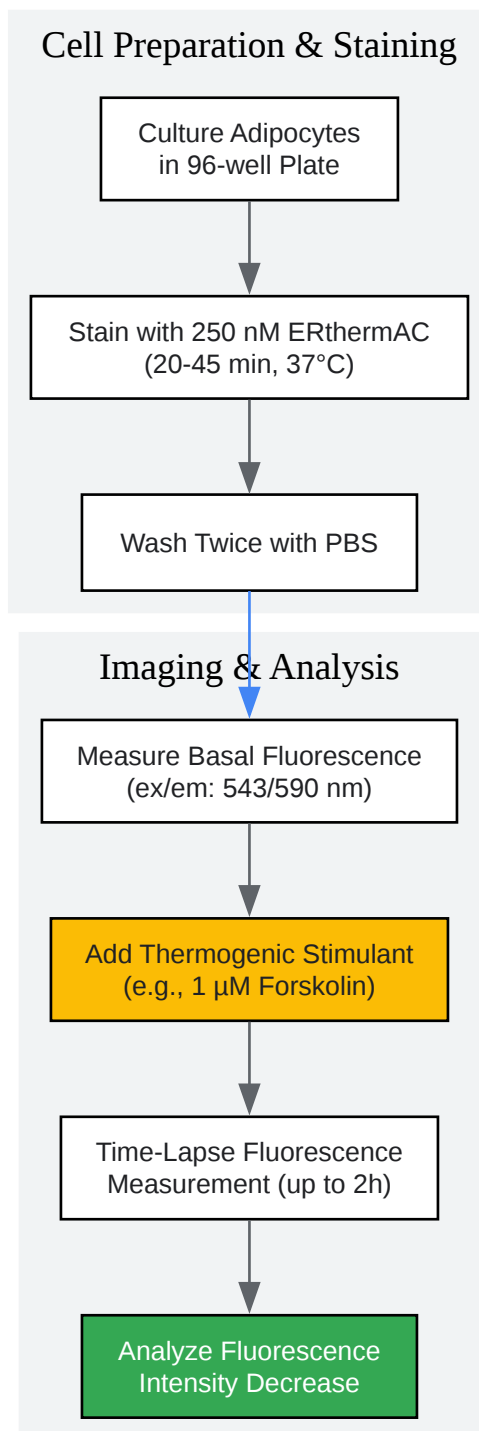
Signaling Pathway for Adrenergic-Stimulated Thermogenesis



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Caption: Adrenergic stimulation activates a signaling cascade leading to thermogenesis.

Experimental Workflow for ERthermAC-based Thermogenesis Assay



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Caption: Workflow for measuring thermogenesis using **ERthermAC**.

Applications in Drug Development

The **ERthermAC** protocol provides a valuable tool for the screening and characterization of compounds that modulate thermogenesis.

- **High-Throughput Screening:** The 96-well plate format of the protocol is amenable to high-throughput screening of compound libraries to identify potential drug candidates that can stimulate thermogenesis in brown or white adipocytes.
- **Mechanism of Action Studies:** For identified hit compounds, **ERthermAC** can be used to further investigate their mechanism of action by assessing the dynamics of heat production in response to varying concentrations and incubation times.
- **Evaluating Therapeutic Potential:** By quantifying the thermogenic effect of novel drug candidates, researchers can better predict their potential efficacy for treating metabolic disorders such as obesity and type 2 diabetes.^[4] Thermo-responsive drug delivery systems can also be developed and evaluated using similar temperature-sensitive principles.^{[11][12][13]}

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